

# chemical properties and structure of glyphosate

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Compound Name: Roundup

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An In-depth Technical Guide on the Chemical Properties and Structure of Glyphosate

## Introduction

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant.[1] First synthesized in 1950 and later independently discovered and brought to market by Monsanto in 1974 under the trade name **Roundup**, it has become one of the most widely used herbicides globally.[1] Its efficacy stems from its ability to inhibit a specific enzyme essential for protein synthesis in plants.[2] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies related to glyphosate, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identity

Glyphosate is an organophosphorus compound, specifically a phosphonate derivative of the amino acid glycine.[1][3] The molecule is characterized by a central secondary amino group flanked by a carboxymethyl group and a phosphonomethyl group.[4] This unique structure confers its amphoteric and zwitterionic properties.[5][6] In aqueous solutions, the molecule exists as a series of rapidly interchanging zwitterions, where the acidic protons from the phosphonic and carboxylic acid groups can dissociate, and the basic amine group can be protonated.[1][5] The specific ionic species present is dependent on the pH of the environment.[6]

The IUPAC name for the compound is N-(phosphonomethyl)glycine, and its CAS Registry Number is 1071-83-6.[2]

## Physicochemical Properties

Glyphosate is a white, odorless crystalline solid under standard conditions.[3][7] Its chemical properties are largely dictated by its three ionizable functional groups: the phosphonate, carboxylate, and amino moieties.[4] This results in multiple acid dissociation constants (pKa values).[1][8] It is highly soluble in water but has low solubility in most organic solvents.[3][8] Due to its low volatility, it is not expected to be significantly absorbed through inhalation.[2][9]

**Table 1: Quantitative Physicochemical Data for Glyphosate**

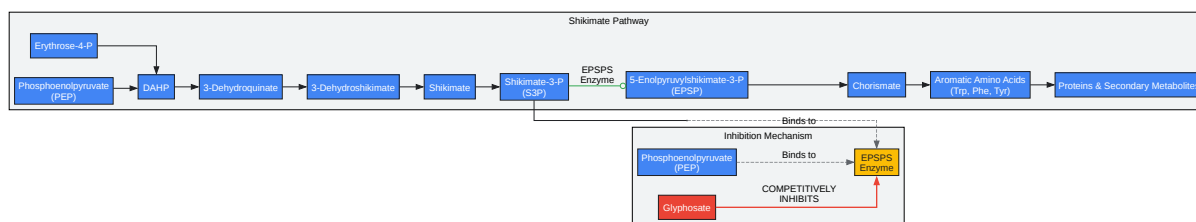
Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>8</sub> NO <sub>5</sub> P	[5]
Molecular Weight	169.07 g/mol	[3][5]
Physical State	White, odorless crystalline solid	[3][5]
Melting Point	230 °C (decomposes)	[5]
Density	1.705 g/cm <sup>3</sup> at 20°C	[5]
Water Solubility	12 g/L at 25°C	[8]
Vapor Pressure	1.31 x 10 <sup>-2</sup> mPa at 25°C	[2]
Log Kow (Octanol-Water Partition Coefficient)	-3.2 to -2.8	[2]
pKa Values	pKa1 < 2 (1st phosphonic), pKa2 = 2.6 (carboxylate), pKa3 = 5.6 (2nd phosphonic), pKa4 = 10.6 (amine)	[1][5]

## Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity is derived from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][2] This enzyme is a key component of

the shikimate pathway, a metabolic route used by plants and various microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[10][11] These amino acids are crucial precursors for protein synthesis and other essential secondary metabolites.[1] The shikimate pathway is absent in animals, which is a primary reason for glyphosate's low direct toxicity to mammals.[2][10]

Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP).[12][13] It binds to the EPSPS-shikimate-3-phosphate (S3P) complex, mimicking an intermediate state of the ternary enzyme-substrate complex.[1][12] This binding is highly effective, blocking the catalytic activity of the enzyme and leading to the accumulation of shikimate in plant tissues.[1] The disruption of this vital pathway starves the plant of essential amino acids, ultimately leading to growth cessation and death within 4 to 20 days.[2]



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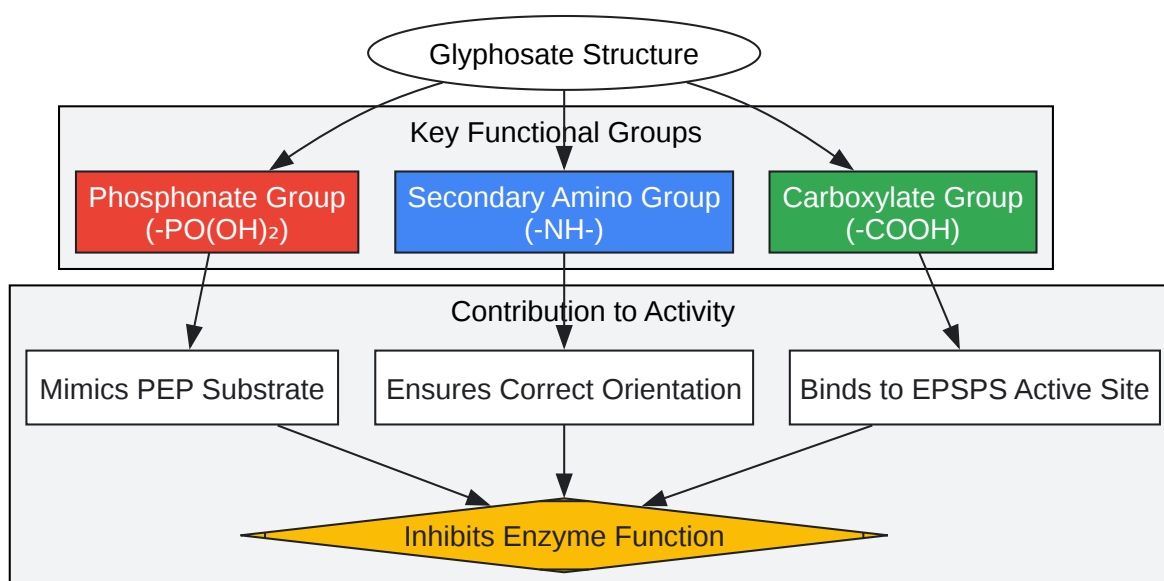
Caption: Glyphosate competitively inhibits the EPSPS enzyme in the shikimate pathway.

## Structure-Activity Relationship (SAR)

The herbicidal efficacy of glyphosate is intrinsically linked to its molecular structure, which allows it to act as a transition-state analogue of phosphoenolpyruvate (PEP).

- **Phosphonate Group:** This group is critical for activity. It is believed to occupy the binding site of the phosphate group of PEP, forming strong interactions within the EPSPS active site.<sup>[1]</sup><sup>[12]</sup>
- **Carboxylate Group:** The carboxylate moiety is also essential for binding to the enzyme and for the overall herbicidal effect.
- **Amino Group:** The secondary amine and the length of the methylene bridge between the nitrogen and the phosphorus atom are crucial for correct positioning within the enzyme's active site.<sup>[12]</sup> The nitrogen atom forms a hydrogen bond with the 5-hydroxyl group of the other substrate, S3P.<sup>[12]</sup>

Any significant modification to these three core functional groups typically results in a substantial loss of herbicidal activity.



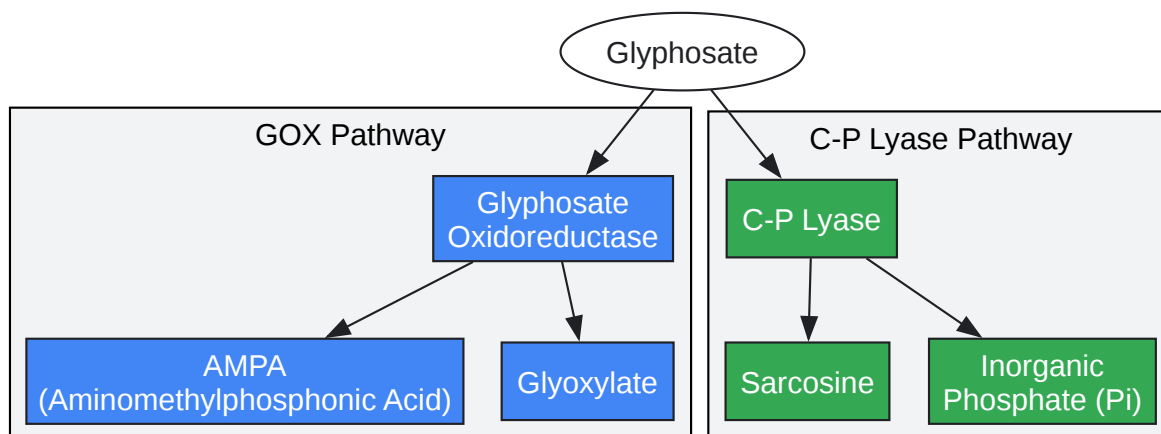
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Caption: Logical relationship of glyphosate's functional groups to its herbicidal activity.

## Microbial Degradation Pathways

In the environment, glyphosate is primarily degraded by soil microorganisms.[2] Two main metabolic pathways have been identified for its biodegradation.[14][15]

- **Glyphosate Oxidoreductase (GOX) Pathway:** This is the most common pathway. The enzyme glyphosate oxidoreductase cleaves the carbon-nitrogen bond, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[11][16] AMPA is the primary metabolite of glyphosate found in the environment.[15]
- **C-P Lyase Pathway:** A second pathway involves the enzyme C-P lyase, which cleaves the carbon-phosphorus bond directly. This reaction produces sarcosine and inorganic phosphate.[14][16] The sarcosine can be further metabolized by the microorganism.[15]



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Caption: The two primary microbial degradation pathways for glyphosate.

## Analytical Methodologies

The detection and quantification of glyphosate and its main metabolite, AMPA, in complex matrices (e.g., food, water, biological fluids) present analytical challenges due to their high polarity, low volatility, and lack of a chromophore.[9][17] Chromatographic methods are most commonly employed, often requiring a derivatization step to improve retention and detection.[18][19]

Commonly used techniques include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the most sensitive and selective technique for glyphosate analysis.[17][18] It allows for precise identification and quantification in complex samples.
- Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization to make the polar glyphosate molecule volatile enough for gas chromatography.[17]
- High-Performance Liquid Chromatography (HPLC): HPLC is often coupled with fluorescence or UV/Vis detection, which necessitates a post-column or pre-column derivatization step to attach a fluorescent or UV-absorbing tag to the molecule.[17][20] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[18][20]

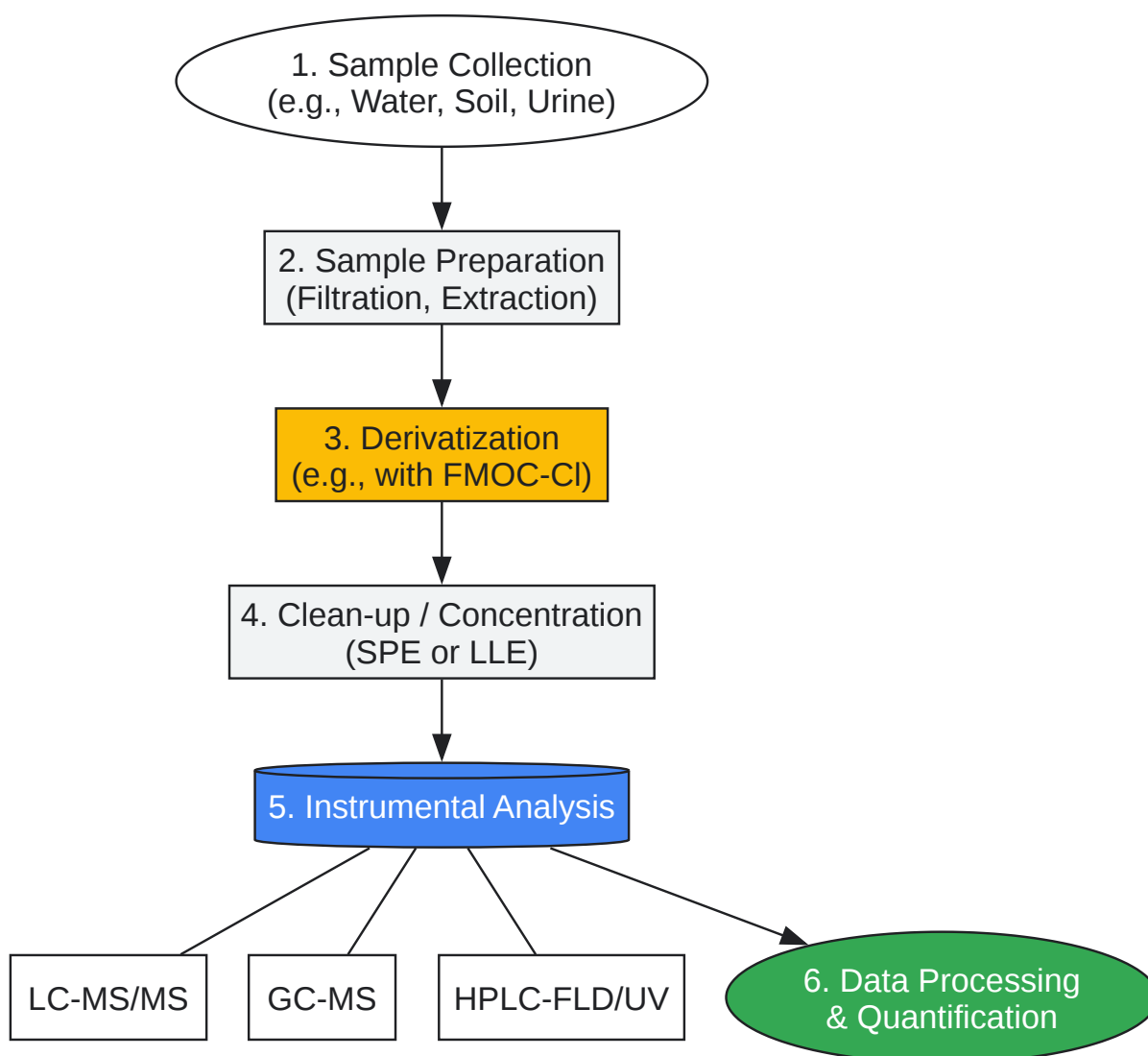
## Example Experimental Protocol: LC-MS/MS with FMOC Derivatization

This protocol provides a generalized methodology for the analysis of glyphosate in water samples.

- Sample Preparation & Extraction:
  - Filter 100 mL of the water sample to remove particulate matter.
  - If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
- Derivatization:
  - Adjust the sample pH to ~11.0 using a borate buffer.

- Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
- Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 2 hours) to form the glyphosate-FMOC derivative.[\[19\]](#)
- Quench the reaction by adding an acid (e.g., phosphoric acid) to lower the pH.
- Liquid-Liquid Extraction:
  - Extract the derivatized glyphosate from the aqueous sample using a non-polar organic solvent (e.g., diethyl ether).
  - Separate the organic layer, which now contains the glyphosate-FMOC derivative.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).
- LC-MS/MS Analysis:
  - Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).[\[21\]](#)
  - Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[\[21\]](#) This involves selecting the precursor ion of the glyphosate-FMOC derivative and monitoring for specific product ions after fragmentation, ensuring high selectivity and sensitivity.
- Quantification:
  - Prepare calibration standards in a matrix similar to the sample.
  - Use an isotope-labeled internal standard (e.g.,  $^{13}\text{C}_2,^{15}\text{N}$ -glyphosate) to correct for matrix effects and variations in extraction efficiency.[\[21\]](#)

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration in the unknown sample from this curve.



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Caption: A generalized experimental workflow for the analysis of glyphosate.

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